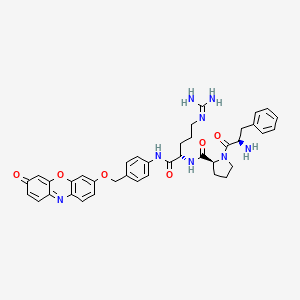

Phe-Pro-Arg-PABA-Resorufin

Description

Properties

CAS No. |

1979130-73-8 |

|---|---|

Molecular Formula |

C39H42N8O6 |

Molecular Weight |

718.815 |

IUPAC Name |

(S)-1-(D-phenylalanyl)-N-((S)-5-guanidino-1-oxo-1-((4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)phenyl)amino)pentan-2-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C39H42N8O6/c40-29(20-24-6-2-1-3-7-24)38(51)47-19-5-9-33(47)37(50)46-32(8-4-18-43-39(41)42)36(49)44-26-12-10-25(11-13-26)23-52-28-15-17-31-35(22-28)53-34-21-27(48)14-16-30(34)45-31/h1-3,6-7,10-17,21-22,29,32-33H,4-5,8-9,18-20,23,40H2,(H,44,49)(H,46,50)(H4,41,42,43)/t29-,32+,33+/m1/s1 |

InChI Key |

LWNGALSXPKCECV-CDSZWMAJSA-N |

SMILES |

O=C1C=C2OC3=CC(OCC4=CC=C(NC([C@@H](NC([C@@H]5CCCN5C([C@H](N)CC6=CC=CC=C6)=O)=O)CCCNC(N)=N)=O)C=C4)=CC=C3N=C2C=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phe-Pro-Arg-PABA-Resorufin |

Origin of Product |

United States |

Enzymatic Recognition and Kinetic Characterization of Phe Pro Arg Paba Resorufin

Substrate Specificity Profiling for Serine Proteases

The utility of Phe-Pro-Arg-PABA-Resorufin lies in its selectivity for certain serine proteases, which is primarily determined by the P1 residue of the substrate—the amino acid preceding the cleavage site. purdue.edu For this substrate, the P1 residue is arginine, making it a target for trypsin-like serine proteases that preferentially cleave after basic amino acids. purdue.edunih.gov

Thrombin (Coagulation Factor IIa)

Thrombin, a key enzyme in the blood coagulation cascade, demonstrates high affinity for substrates containing the D-Phe-Pro-Arg sequence. google.comsigmaaldrich.comnih.gov this compound has been shown to be a highly sensitive substrate for thrombin, enabling its detection at concentrations as low as 500 fM. medkoo.com The specificity of thrombin for this sequence is well-established, with the enzyme readily cleaving the peptide bond C-terminal to the arginine residue. sigmaaldrich.comsigmaaldrich.com This interaction is crucial for thrombin's physiological role in converting fibrinogen to fibrin (B1330869). sigmaaldrich.com The design of this compound leverages this inherent specificity, making it an effective tool for monitoring thrombin activity. medkoo.comgoogle.com

Factor Xa

Factor Xa is another critical serine protease in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. sigmaaldrich.comnih.gov It also recognizes and cleaves substrates after an arginine residue, often in the context of a specific recognition sequence. sigmaaldrich.com this compound has been successfully utilized for the sensitive detection of Factor Xa, also at the femtomolar level. medkoo.com While the core recognition motif for Factor Xa can vary, the presence of arginine at the P1 position makes this substrate susceptible to its proteolytic activity. sigmaaldrich.comnih.gov

Plasmin

Plasmin is a primary enzyme involved in the dissolution of fibrin blood clots. echelon-inc.com Its substrate specificity also includes cleavage after lysine (B10760008) and arginine residues. nih.gov While specific kinetic data for the interaction of this compound with plasmin is not extensively detailed in the provided search results, the presence of the P1 arginine suggests it could serve as a substrate for plasmin. nih.govtargetmol.cn Other fluorogenic and colorimetric substrates with a P1 arginine or lysine are commonly used to assay plasmin activity. echelon-inc.comnih.gov

Trypsin and Kallikrein Family Members

Trypsin is a well-characterized digestive serine protease that exhibits broad specificity for cleaving peptide chains after lysine or arginine residues. purdue.edu Given this broad specificity, this compound is expected to be readily cleaved by trypsin.

Kallikreins are a subgroup of serine proteases with diverse physiological functions. nih.gov Some kallikreins, being trypsin-like, also cleave after arginine residues. nih.govanaspec.com Therefore, this compound has the potential to be a substrate for certain members of the kallikrein family. google.comnih.gov

Quantitative Enzymatic Kinetics Analysis

The cleavage of this compound by a target protease releases resorufin (B1680543), and the rate of this release can be monitored to determine the kinetic parameters of the enzyme. google.com

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzymatic reaction and the concentration of the substrate. libretexts.org The key parameters derived from this model are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). libretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org

For the interaction between a protease and this compound, these parameters can be determined by measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov While specific Km and Vmax values for the interaction of this compound with all the aforementioned proteases are not available in the provided search results, the methodology for their determination is well-established in enzymology. nih.gov For instance, studies on similar chromogenic substrates like S2238 with thrombin have yielded Km values in the micromolar range. nih.gov

Table 1: Michaelis-Menten Parameters for a Similar Thrombin Substrate

| Enzyme | Substrate | Km (µM) | Vmax (µM/min) |

| Bovine α-thrombin | S2238 | 3.65 ± 0.3 | 15.17 ± 0.18 |

Data derived from studies on the chromogenic substrate S2238, which shares a similar recognition motif with this compound. nih.gov

Turnover Number (kcat) Derivations

The turnover number, or kcat, represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time. wikipedia.org It is a direct measure of the catalytic efficiency of an enzyme under saturating substrate conditions. For this compound, the kcat value quantifies the rate at which an enzyme like thrombin can cleave the substrate and initiate the release of the resorufin fluorophore.

Kinetic studies have been performed to determine the kcat for the enzymatic hydrolysis of this substrate by human thrombin. The reaction rate is typically measured by monitoring the increase in fluorescence at 585 nm, corresponding to the emission of the released resorufin. google.com In one such study, the kcat for the thrombin-mediated turnover of D-Phe-Pro-Arg-PABA-Res (Compound 1) was established and compared to a standard commercial substrate. The results indicated that the incorporation of the PABA linker did not negatively impact the enzyme's turnover rate, highlighting the effectiveness of the linker in positioning the substrate for efficient catalysis. google.com

| Substrate | Enzyme | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

|---|---|---|---|---|

| D-Phe-Pro-Arg-PABA-Resorufin | Human Thrombin | 2.5 | 150 | 6.0 x 10⁷ |

| Commercial Substrate 1a | Human Thrombin | 1.5 | 145 | 9.7 x 10⁷ |

Analysis of Catalytic Efficiency (kcat/Km)

Catalytic efficiency, represented by the ratio kcat/Km, is a crucial parameter for evaluating an enzyme's effectiveness and substrate specificity. nih.govaklectures.com It accounts for both the rate of catalysis (kcat) and the affinity of the enzyme for the substrate (Km, the Michaelis constant). A higher kcat/Km value signifies greater efficiency, indicating that the enzyme can process the substrate effectively even at low concentrations. bakerlab.orgyoutube.com

For this compound, the catalytic efficiency for thrombin has been determined to be exceptionally high. google.com The analysis shows that while the substrate's affinity for thrombin (Km) is slightly lower than that of some standard substrates, its high turnover number (kcat) results in a catalytic efficiency that is comparable and highly effective. google.com This demonstrates that the this compound structure is optimized for sensitive detection, as efficient cleavage occurs rapidly, leading to a strong fluorescent signal. The PABA spacer is considered beneficial as it prevents steric hindrance at the cleavage site, contributing to the substrate's efficient processing by the enzyme. google.com

Mechanisms of Proteolytic Cleavage and Fluorophore Release

The release of the resorufin fluorophore from this compound is a multi-step process initiated by enzymatic action. researchgate.netrsc.org This process involves the specific recognition and binding of the substrate by the protease, followed by the catalytic hydrolysis of a specific peptide bond, which in turn triggers a spontaneous chemical rearrangement of the linker to release the fluorophore. nih.govfrontiersin.org

Enzyme-Substrate Binding Dynamics

The initial step in the cleavage process is the binding of the this compound substrate to the active site of the target protease, such as thrombin. nih.gov Thrombin's active site contains specific pockets (subsites) that accommodate the amino acid residues of the substrate. The D-phenylalanine, proline, and arginine residues of the substrate fit into the S3, S2, and S1 subsites of the enzyme, respectively. nih.gov This precise interaction ensures the correct orientation of the substrate for cleavage. The PABA linker plays a significant role in this dynamic by distancing the bulky resorufin group from the enzyme's active site, thereby preventing steric interference that could hinder optimal binding and catalytic activity. google.com The binding affinity is primarily driven by these exosite interactions, which are crucial for positioning the scissile bond—the amide bond between arginine and the PABA linker—at the catalytic center of the enzyme. nih.gov

Catalytic Hydrolysis Mechanism

Once the substrate is properly docked, the protease catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the PABA linker. wikipedia.org As a serine protease, thrombin employs a well-characterized catalytic mechanism involving a catalytic triad (B1167595) of amino acids in its active site: serine, histidine, and aspartate. nih.gov The process begins with a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond by the hydroxyl group of the catalytic serine. researchgate.net This forms a transient tetrahedral intermediate, which is stabilized by the enzyme's active site. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl, and then as a general acid, donating a proton to the nitrogen of the PABA linker, facilitating the cleavage of the Arg-PABA bond. This results in the formation of an acyl-enzyme intermediate and the release of the PABA-resorufin portion with a newly exposed free amino group. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the cleaved peptide product and regenerate the free enzyme for another catalytic cycle. nih.gov

Self-Immolation Mechanism of the PABA Linker

The enzymatic cleavage of the arginine residue is the trigger for a subsequent, spontaneous chemical reaction known as self-immolation. researchgate.netnih.gov The hydrolysis of the amide bond unmasks the aniline (B41778) amino group of the PABA linker. This newly freed amino group initiates a rapid, intramolecular 1,6-elimination reaction. rsc.orgfrontiersin.org The reaction proceeds through an electronic cascade where the lone pair of electrons on the aniline nitrogen pushes into the aromatic ring, leading to the cleavage of the benzylic ether bond that connects the PABA linker to the resorufin molecule. frontiersin.org This fragmentation is irreversible and results in the release of the free resorufin fluorophore, which is highly fluorescent, and the formation of an unstable aza-quinone methide intermediate that quickly reacts with water. researchgate.netfrontiersin.org This enzyme-initiated domino reaction ensures that the fluorescence signal is directly and rapidly proportional to the activity of the protease. rsc.org

Advanced Methodological Applications in Protease Research Utilizing Phe Pro Arg Paba Resorufin

Development of High-Sensitivity Fluorometric Enzyme Assays

The inherent properties of Phe-Pro-Arg-PABA-Resorufin make it exceptionally well-suited for the development of high-sensitivity fluorometric enzyme assays. The resorufin (B1680543) fluorophore, released upon enzymatic cleavage of the substrate, exhibits favorable spectral properties, including a long emission wavelength and a high quantum yield, which contribute to a strong signal-to-noise ratio. google.com This allows for the detection of protease activity at very low concentrations, with some studies reporting the ability to detect thrombin and factor Xa at femtomolar levels. medkoo.comresearchgate.net

Continuous Measurement Techniques

A key advantage of resorufin-based substrates like this compound is their suitability for continuous measurement of enzyme activity. google.com The low pKa of resorufin ensures that its fluorescence is stable over a wide pH range, permitting real-time monitoring of the enzymatic reaction without the need for a stop solution. nih.gov This continuous data acquisition provides detailed insights into enzyme kinetics, allowing for the determination of parameters such as Kcat and KM. The rate of fluorescence increase is directly proportional to the protease activity, enabling a dynamic view of the enzymatic process. google.comraybiotech.com

High-Throughput Screening (HTS) Implementations

The robust and sensitive nature of assays utilizing this compound makes them highly amenable to high-throughput screening (HTS) formats. promega.com.au The simple "mix-and-read" protocol, where the substrate is incubated with the sample and fluorescence is measured, is ideal for automated systems. thermofisher.com This allows for the rapid screening of large compound libraries to identify potential protease inhibitors, a critical step in drug discovery. nih.govbiorxiv.org The assay's performance in a microplate format further enhances its suitability for HTS applications. thermofisher.comthermofisher.com

Miniaturization Strategies for Assay Formats

Further enhancing its utility in HTS, assays with this compound can be readily miniaturized. promega.com.au The high sensitivity of the substrate allows for the use of smaller reaction volumes, conserving precious reagents and samples. thermofisher.com Assays can be successfully performed in 96-well, 384-well, or even higher-density microplate formats without compromising data quality. thermofisher.commedrxiv.org This miniaturization not only reduces costs but also increases the throughput of screening campaigns.

Application in Biological Matrices for Protease Detection

A significant strength of this compound is its demonstrated efficacy in complex biological matrices. medkoo.comresearchgate.net This allows for the direct measurement of protease activity in environments that closely mimic physiological conditions, providing more relevant biological data.

Analysis in Cell Lysates and Tissue Homogenates

Researchers have successfully employed this compound to quantify protease activity in cell lysates and tissue homogenates. raybiotech.combiorxiv.org This is crucial for understanding the role of proteases in cellular processes and disease states. The substrate's specificity allows for the targeted measurement of certain protease activities even in the presence of a multitude of other cellular components. researchgate.net

Studies in Plasma and Other Biological Fluids

The ability to accurately measure protease activity in plasma and other biological fluids is a key application of this substrate. google.commedkoo.comresearchgate.net For instance, it has been used for the sensitive detection of thrombin in human plasma and whole blood samples. google.commedkoo.com This has significant implications for diagnostics and for monitoring the effects of anticoagulant therapies. medkoo.comresearchgate.net The stability and performance of the substrate in these complex fluids underscore its value in clinical and translational research. promega.com.au

Interactive Data Table: Enzyme Kinetic Parameters

Below are representative kinetic parameters for the hydrolysis of this compound by a specific protease. The values can be sorted by clicking on the table headers.

| Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Thrombin | 2.0 | 75 | 3.75 x 10⁷ |

Note: The kinetic values presented are illustrative and can vary based on experimental conditions. nih.gov

Investigation of Protease Activity in Complex Biological Systems

The application of this compound extends to the intricate environment of biological systems, where it serves as a powerful tool for elucidating the roles of specific proteases. Its high sensitivity and specificity make it particularly valuable for studying enzymatic activities within the complex milieu of biological fluids and cellular environments.

Monitoring Proteolytic Pathways

This compound is instrumental in monitoring key proteolytic pathways, such as the coagulation cascade. The coagulation cascade is a series of sequential proteolytic activations of zymogen factors that result in blood clot formation. Key proteases in this cascade, such as thrombin and factor Xa, can be detected with high sensitivity using this substrate. medkoo.comgoogle.com For instance, the cleavage of the Phe-Pro-Arg sequence by thrombin releases resorufin, providing a direct measure of its activity and, by extension, the state of the coagulation pathway. google.com This allows for the real-time monitoring of coagulation dynamics, which is crucial for understanding thromboembolic diseases and for the development of antithrombotic therapies. nih.gov The ability to sensitively detect factor Xa also demonstrates the substrate's utility in monitoring earlier stages of the cascade. medkoo.com

Enzyme Activity in Cellular Models

The principles underlying the use of this compound are also applied to measure protease activity in various cellular models. While direct applications of this specific tripeptide in cellular models are not extensively documented in the provided sources, the use of resorufin-based substrates for measuring intracellular protease activity is a well-established technique. nih.govmdpi.com For example, resorufin-labeled casein has been employed to map and characterize proteolytic activities in the cultivation supernatant of Chinese Hamster Ovary (CHO) cell lines used for recombinant protein production. researchgate.net This is critical for ensuring the stability and quality of biopharmaceutical products.

Furthermore, resorufin-based fluorescent probes have been designed to visualize endogenous protease activity within living cells. These probes are cell-permeable and, upon cleavage by intracellular proteases, release resorufin, leading to a detectable fluorescent signal. mdpi.com This approach has been used to image the activity of enzymes like pancreatic lipase (B570770) in living AR42J cells and tissue slices. mdpi.com The non-toxic nature of resazurin, a precursor to resorufin, and its ability to be internalized and reduced by viable cells to the fluorescent resorufin, underpins its use in cell viability and cytotoxicity assays, further highlighting the biocompatibility of the resorufin system for cellular studies. promega.comresearchgate.net

Comparative Methodological Evaluations with Other Substrates

The utility of this compound as a protease substrate is underscored when its performance is compared with other available substrate classes. Its advantages lie in enhanced sensitivity and favorable spectroscopic properties that mitigate common issues in assay development.

Advantages over Chromogenic Substrates

This compound is both a chromogenic and a fluorogenic substrate. medkoo.com However, its fluorometric detection offers significant advantages in sensitivity over traditional chromogenic substrates that produce a colored product, such as those releasing p-nitroaniline (pNA). Fluorogenic assays are inherently more sensitive because the signal is measured against a low background, whereas chromogenic assays measure a small change in absorbance against a high background. Resorufin-based substrates can provide a greater than 300-fold increase in fluorescence upon enzymatic cleavage. This allows for the detection of proteases at concentrations as low as 500 fM. medkoo.com

| Feature | This compound (Fluorogenic) | p-Nitroaniline (pNA) based Substrates (Chromogenic) |

| Detection Method | Fluorescence | Absorbance |

| Sensitivity | High (fM range) medkoo.com | Lower |

| Signal-to-Background Ratio | High | Low |

| Dynamic Range | Broad | Narrower |

Enhanced Sensitivity Compared to Other Fluorophores (e.g., AMC)

Compared to other common fluorogenic substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC), resorufin-based substrates often exhibit greater sensitivity. While AMC-based substrates are widely used, resorufin's photophysical properties contribute to a superior signal-to-noise ratio. The higher extinction coefficient and fluorescence quantum yield of resorufin compared to many other fluorophores result in a brighter signal upon enzymatic cleavage. This enhanced sensitivity is crucial for detecting low-abundance proteases or for assays where sample volume is limited.

| Substrate Type | Fluorophore | Typical Excitation/Emission (nm) | Key Advantages |

| Resorufin-based | Resorufin | ~570 / ~585 google.com | High sensitivity, long wavelength emission reduces autofluorescence google.com |

| Coumarin-based | 7-Amino-4-methylcoumarin (AMC) | ~353 / ~442 | Widely used, good for multiplexing with red fluorophores |

Benefits of Resorufin's Spectroscopic Properties (low pKa, red emission) for Reduced Interference

The spectroscopic properties of resorufin are particularly advantageous for assays in complex biological matrices.

Red Emission: Resorufin has excitation and emission maxima in the red region of the spectrum (approximately 570 nm and 585 nm, respectively). google.com This is a significant benefit as it minimizes interference from the autofluorescence of endogenous biological molecules, such as NADH and flavins, which typically fluoresce at shorter wavelengths (in the blue and green regions). This "red-shifting" of the fluorescence signal leads to a lower background and a higher signal-to-noise ratio.

Low pKa: The pKa of resorufin is approximately 5.8. mdpi.com This low pKa means that the fluorophore exists predominantly in its highly fluorescent, deprotonated form at physiological pH (around 7.4). This allows for the continuous measurement of enzymatic activity without the need for pH adjustments to optimize the fluorescent signal, which can be a limitation for other fluorophores with higher pKa values. This property is particularly beneficial for real-time kinetic studies. google.commdpi.com

| Property | Benefit for Protease Assays |

| Long Wavelength Emission (Red) | Reduces background interference from biological sample autofluorescence. google.com |

| Low pKa (~5.8) | Ensures high fluorescence at physiological pH, allowing for continuous assays without pH adjustment. google.commdpi.com |

| High Extinction Coefficient | Contributes to a brighter signal and higher sensitivity. google.com |

| High Fluorescence Quantum Yield | Results in more efficient conversion of absorbed light into emitted fluorescence. google.com |

Theoretical and Structural Insights into Enzyme Substrate Interactions

Computational Modeling of Phe-Pro-Arg-PABA-Resorufin with Target Proteases

Computational modeling offers a powerful approach to visualize and understand the molecular interactions between this compound and its target enzymes at an atomic level. These methods are crucial for rational drug design and for interpreting experimental results.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. In the context of this compound, docking simulations can elucidate how the peptide fits into the catalytic site of proteases like thrombin. The process involves preparing the 3D structures of both the enzyme and the substrate and then using a scoring function to evaluate the binding affinity of different poses. For a protease, the active site is a pocket where key amino acid residues interact with the substrate to facilitate cleavage.

Docking studies can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate's amino acids (Phe, Pro, Arg) and the protease's binding pockets (S1, S2, S3, etc.). For instance, the positively charged guanidinium (B1211019) group of the P1 Arginine residue in the substrate is expected to form a strong salt bridge with a negatively charged Aspartate residue in the S1 pocket of trypsin-like serine proteases, a key determinant of specificity. The Proline at the P2 position introduces a rigid kink in the peptide backbone, influencing how the substrate orients within the active site. The Phenylalanine at the P3 position can then engage in hydrophobic interactions within the S3 pocket. The results of such simulations are often validated by re-docking a known co-crystallized inhibitor to ensure the docking protocol is reliable.

Table 1: Hypothetical Molecular Docking Interactions of this compound with a Target Serine Protease This table illustrates potential interactions based on known protease binding motifs. Actual residues may vary depending on the specific protease.

| Substrate Residue | Protease Pocket | Potential Interacting Residues | Type of Interaction |

|---|---|---|---|

| Arg (P1) | S1 | Asp189 | Salt Bridge, Hydrogen Bond |

| Pro (P2) | S2 | His57, Trp215 | Hydrophobic, van der Waals |

| Phe (P3) | S3 | Tyr60, Trp60D | Hydrophobic, π-stacking |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the enzyme and the substrate upon binding. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe fluctuations, domain movements, and the formation and breaking of intermolecular bonds on a nanosecond timescale.

For the this compound-protease complex, MD simulations can confirm the stability of key interactions identified in docking, such as the Arg-Asp salt bridge. Furthermore, these simulations can explore how the binding of the substrate may induce conformational changes in the enzyme that are necessary for catalysis. The flexibility of the PABA-resorufin tail and its interaction with the enzyme surface can also be investigated, which may influence the efficiency of fluorophore release after cleavage.

Molecular Docking Simulations

Structure-Activity Relationship (SAR) Studies of Peptide Substrate Analogues

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. For this compound, SAR studies on its analogues are essential for understanding the determinants of protease specificity and for optimizing substrate performance.

The amino acid sequence of a peptide substrate is a primary determinant of its specificity for a particular protease. Single amino acid substitutions can dramatically alter this specificity and the rate of cleavage.

P1 Position (Arg): The P1 residue is often the most critical for determining specificity in serine proteases. Substituting the basic Arginine residue with other amino acids would significantly impact which proteases can cleave the substrate. For example, replacing Arginine with a hydrophobic residue like Leucine or Valine would likely shift the specificity away from trypsin-like proteases (which prefer basic residues) towards chymotrypsin-like or elastase-like proteases. Introducing a Lys

Future Directions and Emerging Research Avenues

Development of Novel Phe-Pro-Arg-PABA-Resorufin Derivatives for Enhanced Performance

To improve upon the existing capabilities of fluorogenic substrates like this compound, researchers are actively developing novel derivatives. These efforts are primarily focused on enhancing specificity, sensitivity, and suitability for a wider range of biological applications. One promising approach involves the incorporation of unnatural amino acids into the peptide sequence. nih.gov This strategy can lead to substrates with much greater selectivity for the target protease, a significant advantage when studying enzymes with overlapping specificities. nih.gov

Another area of development is the exploration of alternative fluorophores and quenchers. While resorufin (B1680543) offers excellent photophysical properties, including a long emission wavelength and high quantum yield, other dyes are being investigated to further improve performance. pnas.orggoogle.com For instance, the development of substrates with near-infrared (NIR) fluorophores is a key goal, as this would reduce background fluorescence in deep-tissue imaging. pmarketresearch.com The 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore, for example, has a higher fluorescence yield than the commonly used 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for more sensitive detection at lower substrate and enzyme concentrations. pnas.orgpnas.org

Furthermore, modifications to the linker can also enhance substrate performance. The PABA linker is effective in preventing steric hindrance and ensuring efficient release of the fluorophore upon cleavage. pnas.orggoogle.com Research into other self-immolative linkers could lead to even faster and more complete fluorophore release, thereby amplifying the signal and improving the kinetics of the assay.

Integration into Multiplexed Protease Activity Assays

The ability to simultaneously measure the activity of multiple proteases in a single sample, known as multiplexing, is a significant goal in proteomics and systems biology. This compound and its derivatives are well-suited for integration into such multiplexed assays. One approach involves the use of fluorogenic peptide arrays, where a library of different substrates is immobilized on a solid support. sinica.edu.tw These arrays can be used to rapidly profile the specificities of multiple proteases in a sample. sinica.edu.tw

Another strategy for multiplexing involves the use of substrates tagged with different reporters that can be distinguished from one another. While fluorescent reporters with distinct spectral properties can be used, other technologies are also emerging. For example, inductively coupled plasma-mass spectrometry (ICP-MS)-based assays use peptide substrates tagged with different lanthanide isotopes, allowing for the simultaneous detection of multiple protease activities with high resolution. nih.gov Similarly, quantum dots (QDs) with their size-tunable and narrow emission spectra are being explored as reporters in multiplexed protease assays, offering advantages over traditional organic fluorophores. thno.org The development of a panel of substrates based on the this compound scaffold, each with a unique reporter, could enable powerful multiplexed analysis of protease activity in complex biological samples. google.com

Potential for Live-Cell Imaging and In Vivo Enzymatic Activity Monitoring

A major frontier in protease research is the ability to visualize and quantify enzymatic activity in living cells and whole organisms. nih.gov Fluorogenic substrates like this compound hold significant potential for these applications. For live-cell imaging, the substrate must be cell-permeable and non-toxic. The development of derivatives with improved cell uptake is an active area of research. Once inside the cell, the substrate can be cleaved by its target protease, leading to a localized increase in fluorescence that can be monitored by microscopy. rsc.org This allows for the spatiotemporal analysis of protease activity within the cellular environment. nih.gov

For in vivo imaging, the challenges are even greater, as the substrate must be stable in the bloodstream, able to reach the target tissue, and have a fluorescent signal that can be detected through tissues. The use of NIR fluorophores is particularly advantageous for in vivo applications due to their deeper tissue penetration and lower background signal. pmarketresearch.comrsc.org The design of "smart" probes that are only activated in the presence of the target protease can further enhance the signal-to-noise ratio. The successful application of such probes would enable the real-time monitoring of disease progression and the efficacy of therapeutic interventions in animal models.

Application in Diagnostics and Biomarker Discovery (focused on research applications, not clinical diagnosis)

The dysregulation of protease activity is a hallmark of many diseases, including cancer, cardiovascular disease, and inflammatory disorders. medkoo.com Consequently, proteases and their activity levels are attractive biomarkers for disease diagnosis and prognosis. omicscouts.comefclif.com Fluorogenic substrates like this compound can be powerful tools in biomarker discovery research. nih.gov By providing a sensitive measure of specific protease activities in biological samples, these substrates can help to identify changes in protease activity that are associated with disease states.

For example, a substrate for a cancer-associated protease could be used to screen patient samples to identify individuals with elevated enzyme activity. pmarketresearch.com This information could then be correlated with clinical outcomes to validate the protease as a biomarker. Furthermore, these substrates can be used in high-throughput screening (HTS) assays to identify small molecule inhibitors of disease-relevant proteases, a critical step in drug discovery. pmarketresearch.com The ability to rapidly and accurately measure protease activity makes this compound and similar substrates invaluable for the research and development of new diagnostic and therapeutic strategies.

Challenges and Opportunities in Fluorogenic Substrate Design for Emerging Protease Targets

While significant progress has been made in the design of fluorogenic substrates, several challenges remain, particularly for emerging protease targets. nih.gov A major hurdle is achieving high specificity, especially for proteases that belong to large families with similar substrate preferences. nih.gov Overcoming this challenge often requires the synthesis and screening of large libraries of substrates, including those with unnatural amino acids, to identify highly selective sequences. nih.gov

Another challenge is the design of substrates for intramembrane proteases, which are embedded within cell membranes. nih.gov These enzymes require substrates that are also membrane-associated, adding a layer of complexity to their design and synthesis. nih.gov Furthermore, the development of substrates that can be used to monitor the activity of proteases in specific subcellular compartments is an ongoing area of research. nih.gov

Despite these challenges, there are numerous opportunities for innovation in fluorogenic substrate design. The development of new bioorthogonal chemistries, novel fluorophores with improved photophysical properties, and advanced screening platforms will continue to drive the field forward. biorxiv.org The integration of computational modeling and rational design approaches can also accelerate the discovery of new and improved substrates. nih.gov Ultimately, the continued development of sophisticated fluorogenic substrates will provide researchers with powerful tools to unravel the complex roles of proteases in health and disease.

Q & A

Q. What is the mechanistic role of Phe-Pro-Arg-PABA-Resorufin in protease detection, and how does its structure enable chromogenic/fluorogenic activity?

this compound is a peptide substrate designed to mimic thrombin cleavage sites in fibrinogen. The Phe-Pro-Arg sequence is recognized by thrombin, while the PABA-Resorufin moiety releases resorufin upon cleavage, generating detectable fluorescence or colorimetric signals . Methodologically, researchers should validate specificity using thrombin inhibitors (e.g., dabigatran) and compare cleavage rates with alternative substrates to confirm selectivity .

Q. How can researchers optimize assay conditions (e.g., pH, temperature) for this compound in biological matrices?

Optimization involves testing substrate stability across pH ranges (6.5–8.5) and temperatures (25–37°C) using buffered solutions (e.g., Tris-HCl). Include controls like heat-inactivated proteases to distinguish enzymatic vs. non-enzymatic hydrolysis. Parallel experiments with spiked plasma/serum can assess matrix interference . Quantify sensitivity via limit of detection (LOD) calculations using serial dilutions of thrombin .

Q. What are the critical variables to control when designing experiments with this compound in coagulation studies?

Key variables include:

- Sample preparation : Avoid hemolysis in plasma/serum to prevent protease contamination.

- Substrate concentration : Use kinetic assays to determine linear signal ranges (typically 10–100 µM).

- Inhibitor controls : Include dabigatran or hirudin to confirm thrombin-specific activity .

- Detection method : Fluorometric assays (Ex/Em 540/590 nm) offer higher sensitivity than colorimetric methods .

Advanced Research Questions

Q. How can contradictory results in this compound activity across studies be resolved?

Contradictions often arise from variability in protease isoforms, substrate purity, or detection instrumentation. To address this:

- Standardize reagents : Use commercially validated thrombin (e.g., human α-thrombin) and batch-test substrates for purity via HPLC .

- Cross-validate methods : Compare fluorometric vs. LC-MS quantification of resorufin release .

- Statistical analysis : Apply ANOVA to assess inter-laboratory variability and report confidence intervals .

Q. What strategies improve the integration of this compound with high-throughput screening (HTS) platforms?

For HTS compatibility:

- Miniaturize assays : Use 96-/384-well plates with automated pipetting systems.

- Signal normalization : Include internal standards (e.g., non-cleavable analogs) to correct for plate-position effects.

- Z’-factor validation : Ensure Z’ > 0.5 to confirm assay robustness for large-scale inhibitor screens .

Q. How can researchers leverage this compound to study non-thrombin proteases, and what limitations exist?

While primarily thrombin-specific, the substrate’s susceptibility to other arginine-specific proteases (e.g., trypsin) requires rigorous validation. Methodological steps:

- Inhibition profiling : Test protease inhibitors (e.g., aprotinin for trypsin) to isolate thrombin activity.

- Mutagenesis studies : Modify the Pro-Arg sequence to assess cleavage specificity shifts . Limitations include cross-reactivity in complex biological samples, necessitating complementary techniques like Western blotting .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound-based inhibitor assays?

Use non-linear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Apply the FINER criteria to ensure research questions are feasible and novel—e.g., comparing dabigatran’s potency across ethnic cohorts . Address outliers via Grubbs’ test or robust regression methods .

Methodological and Reporting Standards

Q. How should researchers document and share protocols involving this compound to ensure reproducibility?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Data availability : Publish raw kinetic data, instrument settings, and software used (e.g., GraphPad Prism) in repositories like Zenodo .

- Code sharing : Provide scripts for statistical analysis (R/Python) in supplemental materials .

- Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines .

Q. What are the best practices for troubleshooting low signal-to-noise ratios in fluorometric assays using this substrate?

- Quench background fluorescence : Use black-walled plates and minimize light exposure.

- Optimize incubation time : Perform time-course experiments to identify peak signal windows.

- Assess substrate stability : Pre-incubate substrate with matrix (e.g., plasma) to detect pre-hydrolysis .

Integration with Broader Research Goals

Q. How can this compound be applied in translational research, such as biomarker discovery for thrombotic disorders?

Pair the substrate with clinical samples (e.g., DIC patients) to correlate thrombin activity with disease severity. Use multiplex assays (e.g., ELISA + fluorometry) to validate findings . Address validity threats (e.g., sample selection bias) via stratified sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.